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Compound of Interest

Compound Name:
1-methyl-3-(1,4-oxazepane-4-

carbonyl)-1H-indazole

CAS No.: 2319804-40-3

Cat. No.: B2905142

Get Quote

The 1H-indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a

"privileged scaffold" for its remarkable ability to interact with a diverse array of biological

targets.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring,

serves as the core for numerous pharmacologically active agents.[2] Derivatives of indazole

have demonstrated a wide spectrum of biological activities, including potent anti-tumor, anti-

inflammatory, and anti-HIV properties.[2]

Within this class, the 1H-indazole-3-carboxamide moiety is particularly significant. It functions

as a versatile structural motif, often acting as a bioisostere for other functional groups and

forming critical interactions, such as hydrogen bonds with the hinge region of protein kinases.

[3] This has led to the development of numerous kinase inhibitors targeting critical pathways in

cancer progression.[4][5][6] This guide provides a comprehensive technical overview of a

specific derivative, 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole, focusing on its

rational synthesis, potential as a kinase inhibitor, and the detailed experimental methodologies

required for its preparation and evaluation.
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Chemical Identity and Physicochemical Properties
While 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole is a structurally defined molecule,

a specific CAS Registry Number has not been assigned in publicly available databases as of

this writing, suggesting its status as a novel or specialized research compound. Its fundamental

properties are derived from its constituent parts: the N-methylated indazole core and the 1,4-

oxazepane amide substituent.

Property Value

IUPAC Name
(1-Methyl-1H-indazol-3-yl)(1,4-oxazepan-4-

yl)methanone

Molecular Formula C₁₄H₁₇N₃O₂

Molecular Weight 259.31 g/mol

Canonical SMILES CN1N=C(C2=CC=CC=C21)C(=O)N3CCOCC3

Core Scaffold 1-Methyl-1H-indazole

Substituent 1,4-Oxazepane-4-carboxamide

Synthetic Strategy: A Multi-Step Approach
The synthesis of the target molecule is most logically achieved through a multi-step pathway

that builds the core intermediate, 1-methyl-1H-indazole-3-carboxylic acid, followed by a final

amide coupling step. This strategy provides high yields and ensures regiochemical control of

the critical N-methylation step.

Causality in the Synthetic Design
Initial Esterification (Optional but Recommended): While one could directly methylate 1H-

indazole-3-carboxylic acid, the acidic proton of the carboxyl group can compete with the N-H

proton, leading to side products. Converting the acid to its methyl ester (e.g., Methyl 1H-

indazole-3-carboxylate, CAS 43120-28-1) protects this group, ensuring that the subsequent

methylation occurs selectively on the indazole nitrogen.[7][8][9][10]
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Regioselective N-Methylation: The methylation of the indazole ring can produce two primary

isomers: the 1-methyl (N1) and 2-methyl (N2) products. The choice of base and solvent is

critical for controlling this selectivity. Using a strong base like sodium hydride (NaH) or

sodium methoxide deprotonates the indazole N-H, and subsequent reaction with a

methylating agent like methyl iodide or dimethyl sulfate proceeds efficiently.[11][12] The N1

isomer is generally the thermodynamically more stable and predominant product.[2]

Saponification: Once the N-methylation is complete, the methyl ester is easily hydrolyzed

back to the carboxylic acid using a strong base like sodium hydroxide (NaOH) in a process

called saponification. This regenerates the necessary functional group for the final coupling

step.[13]

Amide Coupling: The final step involves forming the amide bond between the 1-methyl-1H-

indazole-3-carboxylic acid and 1,4-oxazepane. Standard peptide coupling reagents are

employed for this transformation. A combination of a carbodiimide, such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), and an activating agent, like 1-

Hydroxybenzotriazole (HOBT), is a field-proven system.[14] EDC activates the carboxylic

acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by

the secondary amine of 1,4-oxazepane to form the stable amide bond.

Synthetic Workflow Diagram
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Part 1: Synthesis of Core Intermediate

Part 2: Final Amide Coupling
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Caption: Synthetic pathway for 1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole.

Potential Biological Role: A Focus on Kinase
Inhibition
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The 1H-indazole-3-carboxamide scaffold is a well-established pharmacophore for the

development of protein kinase inhibitors.[4] Kinases are a class of enzymes that catalyze the

phosphorylation of proteins, playing a central role in cellular signaling pathways that control

growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers,

making them prime targets for therapeutic intervention.[3]

Indazole-based compounds often act as ATP-competitive inhibitors. The indazole N-H (or a

substituent in the N1 position) and the amide N-H can form crucial hydrogen bonds with the

"hinge" region of the kinase ATP-binding pocket, mimicking the interactions of the adenine

portion of ATP. This high-affinity binding blocks the kinase's ability to phosphorylate its

downstream substrates, thereby interrupting the signaling cascade.[3]

Derivatives of 1H-indazole-3-carboxamide have shown potent inhibitory activity against several

important cancer-related kinases, including:

P21-activated kinase 1 (PAK1): Involved in cell motility, migration, and invasion.[4]

Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, critical for cell division.

[6]

Pim Kinases: Serine/threonine kinases that regulate signaling pathways fundamental to

tumorigenesis.[5]

BCR-ABL: A fusion protein tyrosine kinase that drives chronic myeloid leukemia (CML).[15]

The introduction of the 1,4-oxazepane moiety provides a vector for exploring the solvent-

exposed region of the kinase active site. This modification can enhance solubility, improve

pharmacokinetic properties, and potentially form additional interactions to increase potency and

selectivity.

Illustrative Kinase Signaling Pathway
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Caption: Inhibition of a kinase cascade by an indazole-based compound.

Detailed Experimental Protocols
The following protocols are self-validating, incorporating purification and characterization steps

essential for confirming the identity and purity of the synthesized compounds.
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Protocol 1: Synthesis of 1-Methyl-1H-indazole-3-
carboxylic acid (Intermediate)
This protocol combines the N-methylation and saponification steps, starting from the

commercially available methyl 1H-indazole-3-carboxylate.

Reaction Setup:

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a 60%

dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents).

Add anhydrous dimethylformamide (DMF) to create a suspension.

Cool the suspension to 0 °C in an ice bath.

In a separate flask, dissolve methyl 1H-indazole-3-carboxylate (1.0 equivalent) in

anhydrous DMF.[7]

Add the solution of the indazole ester dropwise to the NaH suspension over 20-30

minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then

warm to room temperature for 1 hour.

N-Methylation:

Cool the reaction mixture back to 0 °C.

Add methyl iodide (MeI, 1.2 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.[11] Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Saponification:

To the reaction mixture containing the crude methyl 1-methyl-1H-indazole-3-carboxylate,

add a solution of sodium hydroxide (NaOH, 3.0 equivalents) in water.
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Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the hydrolysis of the ester

by TLC.[13]

Workup and Purification:

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

Acidify the aqueous solution to a pH of 3-4 using 1M hydrochloric acid (HCl). A precipitate

should form.

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

Dry the solid under high vacuum to yield 1-methyl-1H-indazole-3-carboxylic acid.[16] The

product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if

necessary.

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Synthesis of 1-methyl-3-(1,4-oxazepane-4-
carbonyl)-1H-indazole

Reaction Setup:

In a round-bottom flask, dissolve 1-methyl-1H-indazole-3-carboxylic acid (1.0 equivalent)

in anhydrous DMF.

Add 1-Hydroxybenzotriazole (HOBT, 1.2 equivalents) and 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalents).[14]

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

Add triethylamine (TEA, 3.0 equivalents) as a base, followed by 1,4-oxazepane (1.1

equivalents).

Amide Coupling:

Stir the reaction mixture at room temperature for 6-12 hours.
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Monitor the reaction progress by TLC until the starting carboxylic acid is fully consumed.

Workup and Purification:

Pour the reaction mixture into ice water.

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium

bicarbonate (NaHCO₃) solution, and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to obtain the crude product.

Purify the crude residue using column chromatography on silica gel, eluting with a suitable

gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Validation: Confirm the structure, purity, and identity of the final product using ¹H NMR, ¹³C

NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Exemplary Data for Biological Evaluation
While specific biological data for this exact compound is not available, a researcher

synthesizing it would typically evaluate it in a panel of assays to determine its potency and

selectivity. The table below presents exemplary data that would be sought, based on activities

of related indazole-3-carboxamide kinase inhibitors.[3]

Assay Type Target Exemplary Activity (IC₅₀)

Biochemical Kinase Assay PAK1 15 nM

Biochemical Kinase Assay PLK4 30 nM

Biochemical Kinase Assay PIM1 50 nM

Cell Proliferation Assay MDA-MB-231 (Breast Cancer) 0.5 µM

Cell Proliferation Assay HCT116 (Colon Cancer) 0.8 µM
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Note: The data above is illustrative and intended to represent the type of results expected for a

biologically active compound from this chemical class.

Conclusion
1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indazole represents a rationally designed

molecule built upon the privileged 1H-indazole-3-carboxamide scaffold. The synthetic route is

robust, proceeding through well-established and high-yielding chemical transformations. Based

on extensive precedent in the scientific literature, this compound holds significant potential as a

modulator of protein kinases and warrants investigation in oncology and other therapeutic

areas where kinase signaling is dysregulated. The detailed protocols and strategic insights

provided in this guide offer a solid foundation for researchers in drug discovery to synthesize

and explore the pharmacological profile of this and related novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.derpharmachemica.com/pharma-chemica/synthesis-and-biological-evaluation-of-some-new-indazole3carboxamide-derivatives.pdf
https://www.researchgate.net/publication/372529280_Discovery_of_3-3-amino-1H-indazol-4-ylethynyl-N-4-4-ethylpiperazin-1-ylmethyl-3-trifluoromethylphenylbenzamide_AKE-72_a_potent_Pan-BCR-ABL_inhibitor_including_the_T315I_gatekeeper_resistant_mutant/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC2959892/
https://www.benchchem.com/product/b2905142/docs#introduction-the-privileged-indazole-3-carboxamide-scaffold
https://www.benchchem.com/product/b2905142/docs#introduction-the-privileged-indazole-3-carboxamide-scaffold
https://www.benchchem.com/product/b2905142/docs#introduction-the-privileged-indazole-3-carboxamide-scaffold
https://www.benchchem.com/product/b2905142/docs#introduction-the-privileged-indazole-3-carboxamide-scaffold
https://www.benchchem.com/product/b2905142?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2905142?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2905142?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

